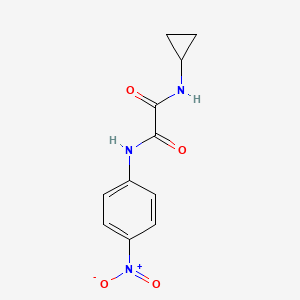
N-cyclopropyl-N'-(4-nitrophenyl)oxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Aplicaciones Científicas De Investigación
Organic Synthesis and Mechanistic Insights
- Mechanistic Probes in Nitrosation Reactions : N-cyclopropyl-N-alkylanilines, which share structural features with "N-cyclopropyl-N'-(4-nitrophenyl)oxamide," have been utilized to study the nitrosation of N,N-dialkyl aromatic amines. This research highlights the selective cleavage of the cyclopropyl group and supports a mechanism involving the formation of an amine radical cation (Loeppky & Elomari, 2000).
Chemosensor Development
- Detection of Cyanide : N-nitrophenyl benzamide derivatives, structurally related to "this compound," have been developed as chemosensors for cyanide in aqueous environments. These compounds exploit the strong affinity of cyanide towards the acyl carbonyl carbon, offering a practical system for monitoring cyanide concentrations (Sun, Wang, & Guo, 2009).
Synthesis of Complex Molecules
- Anticancer Drug Synthesis : 4-Nitrophenyl cyclopropylcarbamate has been used as a novel synthon for the synthesis of lenvatinib, an anticancer drug. This approach demonstrates the utility of cyclopropylcarbamate derivatives in the synthesis of pharmaceuticals (Sadineni et al., 2020).
Structural and Functional Analyses
- Crystal Structure Analysis : Studies on N-cyclohexyl-N'-toluyloxamides and their nitration products, which are structurally similar to "this compound," contribute to our understanding of molecular structures and their transformations under specific chemical reactions (Vries, 2010).
Propiedades
IUPAC Name |
N-cyclopropyl-N'-(4-nitrophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4/c15-10(12-7-1-2-7)11(16)13-8-3-5-9(6-4-8)14(17)18/h3-7H,1-2H2,(H,12,15)(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRXEEQODHOZRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


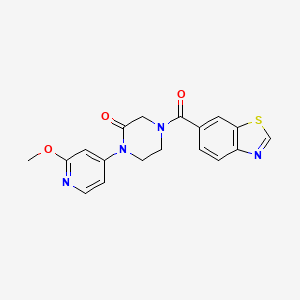
![5-{[(2-Methylbenzyl)sulfonyl]methyl}-2-furoic acid](/img/structure/B2979471.png)
![3-({4-[(4-benzylpiperidin-1-yl)carbonyl]piperidin-1-yl}methyl)-1-ethyl-2-methyl-1H-indole](/img/structure/B2979474.png)
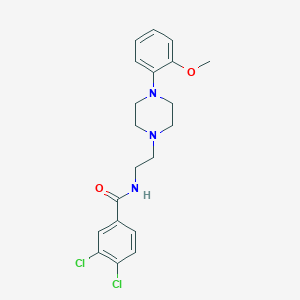

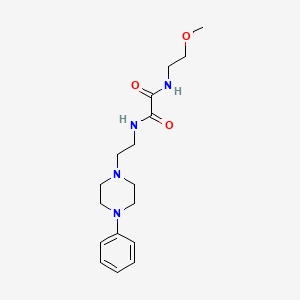

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]methyl]-1,2-dimethylpyrrole-3-carboxylic acid](/img/structure/B2979482.png)
![N-(4-chlorophenyl)-2-[[3-(3,4-dimethylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2979485.png)
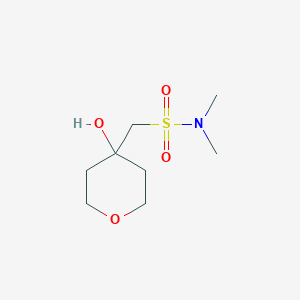
![N-(5,7-Dihydro-4H-thieno[2,3-c]pyran-7-ylmethyl)but-2-ynamide](/img/structure/B2979487.png)

![3,4-diethoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2979491.png)